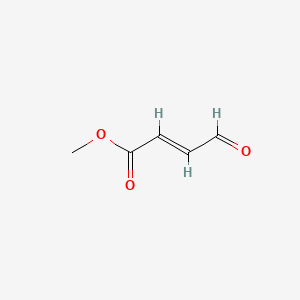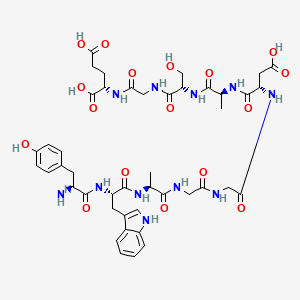
Methyl 4-oxo-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-2-butenoate: is an organic compound with the molecular formula C5H6O3. It is a derivative of butenoic acid and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive nature and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing Methyl 4-oxo-2-butenoate is through aldol condensation. This reaction involves the condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions.
Friedel-Crafts Acylation: For aromatic substrates, Friedel-Crafts acylation can be employed.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale aldol condensation reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-oxo-2-butenoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or other derivatives.
Scientific Research Applications
Methyl 4-oxo-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-2-butenoate involves its reactive functional groups. The ketone and ester groups can participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Methyl trans-4-oxo-2-pentenoate: This compound is similar in structure but has an additional carbon atom in the chain.
Ethyl 3-methyl-4-oxocrotonate: Another similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-oxo-2-butenoate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo aldol condensation and other reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
7327-99-3 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
methyl 4-oxobut-2-enoate |
InChI |
InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3 |
InChI Key |
CRBJVPSOOMDSPT-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC=O |
Isomeric SMILES |
COC(=O)/C=C/C=O |
Canonical SMILES |
COC(=O)C=CC=O |
Key on ui other cas no. |
7327-99-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















